4-(4-Fluorophenyl)-1-methyl-1H-pyrazole
Description
Significance of Heterocyclic Compounds in Modern Medicinal Chemistry and Agrochemicals
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent one of the most significant and diverse classes of compounds in the fields of medicinal chemistry and agrochemicals. openmedicinalchemistryjournal.comijnrd.org Their widespread importance is demonstrated by the fact that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The most common heteroatoms found in these structures are nitrogen, oxygen, and sulfur. ijnrd.orgijfans.org
In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery and development. numberanalytics.com Many essential biomolecules, including vitamins, hormones, antibiotics, DNA, and RNA, are based on heterocyclic structures. openmedicinalchemistryjournal.comderpharmachemica.com This prevalence in nature has inspired chemists to utilize these frameworks for designing novel therapeutic agents. The inclusion of heteroatoms and the specific ring structure allows for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, heterocyclic compounds form the basis for drugs targeting a vast range of diseases, exhibiting activities such as anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant properties. openmedicinalchemistryjournal.comijnrd.org
The role of heterocyclic compounds is equally vital in the agricultural sector. ijfans.org More than two-thirds of all agrochemicals introduced to the market in the last two decades contain a heterocyclic core. nih.govresearchgate.net These compounds are integral to the development of modern pesticides, including insecticides, fungicides, and herbicides, which are essential for protecting crops and ensuring global food security. researchgate.netnumberanalytics.com Heterocyclic agrochemicals function through various mechanisms, such as inhibiting essential enzymes in pests or disrupting fungal cell membranes. numberanalytics.com The structural versatility of heterocycles allows for the creation of highly specific and effective agents that can target pests while minimizing harm to non-target organisms and the environment. researchgate.net
Overview of the Pyrazole (B372694) Nucleus as a Privileged Scaffold in Drug Discovery
Within the vast family of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug development. benthamdirect.commdpi.com Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, has proven its pharmacological potential through its presence in numerous FDA-approved drugs. benthamdirect.comacademicstrive.com
The metabolic stability of the pyrazole ring is a key factor in its success. tandfonline.com Its structure is robust and resistant to many common metabolic pathways in the body, which can lead to improved pharmacokinetic properties for drugs containing this moiety. The pyrazole scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for potent and selective binding to a wide array of biological targets, including enzymes like protein kinases and cyclooxygenases. mdpi.comnih.gov
The versatility of the pyrazole core is demonstrated by the broad spectrum of therapeutic areas where pyrazole-based drugs have made a significant impact. tandfonline.comnih.govglobalresearchonline.net Researchers have successfully developed pyrazole derivatives with anti-inflammatory, anticancer, antiviral, antimicrobial, and neuroprotective activities, among others. academicstrive.comnih.gov The success of these compounds has cemented the pyrazole nucleus as a cornerstone in modern drug design. tandfonline.comtandfonline.com
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor benthamdirect.comnih.gov |
| Sildenafil | Erectile Dysfunction | Phosphodiesterase type 5 (PDE5) Inhibitor numberanalytics.combenthamdirect.comtandfonline.com |
| Ruxolitinib | Anticancer | Janus kinase (JAK) Inhibitor tandfonline.comnih.gov |
| Apixaban | Anticoagulant | Factor Xa Inhibitor benthamdirect.com |
| Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist benthamdirect.comnih.gov |
Specific Focus on Fluorinated Pyrazole Derivatives as a Research Area
The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance a compound's properties. When applied to the already valuable pyrazole scaffold, this approach has led to the development of a significant and rapidly growing class of compounds: fluorinated pyrazole derivatives. researchgate.netacs.orgnih.gov The popularity of this research area has grown exponentially, with over half of all scientific contributions on the topic published in the last five years. researchgate.netacs.orgsci-hub.se
Introducing fluorine can have profound effects on a molecule's physicochemical and biological characteristics. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation. researchgate.net Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic degradation, thereby increasing the compound's metabolic stability and bioavailability. nih.gov The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, contributing to this enhanced stability. mdpi.com This modification is frequently employed to fine-tune the pharmacodynamics and pharmacokinetics of drug candidates. researchgate.net
Due to these beneficial properties, fluorinated pyrazoles are actively investigated for a wide range of applications. In medicine, they are explored as potential treatments for viral infections, inflammation, and central nervous system disorders. researchgate.netnih.gov For instance, certain fluorinated pyrazoles have shown potent activity as inhibitors of HIV-1 infection. researchgate.net In the agrochemical industry, fluorinated pyrazoles have achieved significant commercial success, particularly as fungicides. researchgate.netsci-hub.se Several modern fungicides that are crucial for crop protection contain a fluorinated pyrazole core. sci-hub.se The success of these compounds has spurred further academic and industrial research into novel synthetic methods and applications for this important class of molecules. acs.orgacs.org
| Application Area | Example Activity of Fluorinated Pyrazoles | Significance |
|---|---|---|
| Agrochemicals | Fungicides (e.g., Bixafen, Fluxapyroxad) researchgate.net | Key components in modern crop protection products. |
| Medicinal Chemistry | Antiviral (e.g., HIV-1 inhibitors) researchgate.netnih.gov | Improved potency and metabolic stability in drug candidates. |
| Medicinal Chemistry | Central Nervous System (CNS) Modulators nih.gov | Used to develop treatments for neurological disorders. |
| Coordination Chemistry | Ligands for Transition Metal Complexes sci-hub.se | Used in catalysis and materials science. |
Contextualizing 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole within Contemporary Academic Investigations
The specific compound, this compound, represents a quintessential example of the molecular structures being explored in contemporary chemical research. While extensive studies focusing solely on this individual compound are not prominent, its structure contains key features that place it squarely within the context of broader academic investigations into novel bioactive agents. It is a model compound that embodies the strategic combination of a privileged scaffold (pyrazole), a bio-enhancing element (fluorine), and common substituents (phenyl and methyl groups).
Compounds of this nature are frequently synthesized not as standalone targets, but as part of larger chemical libraries. researchgate.net The purpose of creating such libraries is to perform structure-activity relationship (SAR) studies. In a typical SAR investigation, a core scaffold, such as 1-methyl-1H-pyrazole, is decorated with a variety of different substituents at specific positions. For example, the 4-fluorophenyl group at the 4-position is a common choice in medicinal chemistry, as the fluorine atom can enhance binding affinity to biological targets. mdpi.com By systematically varying these substituents, researchers can identify which chemical features are critical for a desired biological effect, such as anticancer or antimicrobial activity. researchgate.net
The synthesis of phenyl-substituted pyrazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.com The 1-methyl substitution on the pyrazole ring is a simple modification often used to explore the impact of N-alkylation on a compound's properties. mdpi.com Therefore, this compound would likely serve as a building block or a data point within a larger study aimed at discovering novel kinase inhibitors, enzyme modulators, or other therapeutic agents. nih.gov Its investigation is representative of the systematic approach used in modern drug and materials discovery, where the properties of a core structure are methodically tuned through chemical synthesis to achieve a specific function.
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H9FN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3 |
InChI Key |
KSXUYLPLFRMQRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Molecular Structure and Advanced Spectroscopic Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For instance, in the ¹H-NMR spectrum of the analogous compound 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the presence of the fluoro substituent creates a distinct splitting pattern for the protons on the fluorophenyl ring. spectrabase.com Typically, protons ortho to the fluorine atom appear as a triplet, while protons meta to the fluorine show as a doublet of doublets. spectrabase.com The fluorine atom couples with protons up to four bonds away (⁴J). spectrabase.com
Similarly, in the ¹³C-NMR spectrum, the fluorine atom exhibits coupling with carbon atoms, with the coupling constant decreasing as the number of bonds between the carbon and fluorine atoms increases (¹J > ²J > ³J > ⁴J). spectrabase.com For 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the observed coupling constants were ¹J(C-F) = 248.9 Hz, ²J(C-F) = 21.6 Hz, ³J(C-F) = 8.2 Hz, and ⁴J(C-F) = 3.3 Hz. spectrabase.com
Based on these observations, the expected NMR data for 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole would feature signals corresponding to the methyl group, the pyrazole (B372694) ring protons, and the protons of the 4-fluorophenyl group. The methyl protons would likely appear as a singlet, while the pyrazole protons would exhibit characteristic shifts and couplings. The protons on the 4-fluorophenyl ring would show splitting patterns indicative of fluorine coupling. Two-dimensional NMR techniques, such as HSQC and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. spectrabase.com
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| Methyl (CH₃) | Singlet | ~10-15 | N/A |
| Pyrazole H-3, H-5 | Doublets/Singlets | ~120-140 | J(H-H) |
| Fluorophenyl H-2', H-6' | Doublet of Doublets | ~115-120 | J(H-H), J(H-F) |
| Fluorophenyl H-3', H-5' | Doublet of Doublets | ~128-132 | J(H-H), J(H-F) |
| Pyrazole C-3, C-5 | ~120-140 | ~120-140 | J(C-H) |
| Pyrazole C-4 | ~110-125 | ~110-125 | J(C-H) |
| Fluorophenyl C-1' | ~135-140 | ~135-140 | J(C-F) |
| Fluorophenyl C-2', C-6' | ~115-120 | ~115-120 | J(C-F), J(C-H) |
| Fluorophenyl C-3', C-5' | ~128-132 | ~128-132 | J(C-F), J(C-H) |
| Fluorophenyl C-4' | ~160-165 | ~160-165 | ¹J(C-F) ~250 Hz |
Note: The data in this table is predictive and based on the analysis of analogous compounds.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence. For this compound, with a molecular formula of C₁₀H₉FN₂, the calculated exact mass would be determined.
While the direct HRMS data for this compound is not available in the provided search results, the utility of this technique is demonstrated in the characterization of a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. For this molecule, the molecular ion peak [M+H]⁺ was found at an m/z of 365.1417, which was in close agreement with the calculated mass of 365.1454. spectrabase.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common ionization technique used in HRMS for such analyses. spectrabase.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Analysis of a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, revealed characteristic vibrational bands at 3049 cm⁻¹ (aromatic C-H), 1593 cm⁻¹ (C=N), 1495 cm⁻¹ (C-N), 1360 cm⁻¹ (aromatic C=C), and a key vibration for the C-F bond at 1224 cm⁻¹. spectrabase.com Another study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline identified aromatic ring vibrations at 1626 cm⁻¹ and N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹.
Based on these analogous compounds, the FT-IR spectrum of this compound would be expected to display the following characteristic absorption bands:
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 |
| C=N Stretch (Pyrazole Ring) | 1600-1580 |
| Aromatic C=C Stretch | 1500-1400 |
| C-N Stretch | 1350-1250 |
| C-F Stretch | 1250-1200 |
Note: The data in this table is predictive and based on the analysis of analogous compounds.
Crystallographic Analysis of Analogous Compounds to Inform Molecular Packing and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of analogous phenylpyrazole derivatives offers valuable insights into its likely molecular packing and conformation.
Studies on compounds such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveal that the relative orientation between the phenyl and pyrazole rings can vary due to rotation around the C-N bond. mdpi.com The crystal packing in these systems is often governed by a network of hydrogen bonds, including C-H···N and C-H···F interactions, which can lead to the formation of three-dimensional supramolecular architectures. mdpi.com
In the crystal structure of 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, the dihedral angle between the pyrazole and an adjacent pyridine ring was found to be 39.87(8)°. unimi.it The planarity of the pyrazole ring is a common feature in these structures. unimi.it The molecular packing is also influenced by intermolecular hydrogen bonds, such as C-H···N interactions. unimi.it The analysis of two distinct polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline further highlights the potential for different crystalline arrangements of the same molecule.
These findings suggest that in the solid state, this compound would likely exhibit a non-planar conformation, with a notable dihedral angle between the pyrazole and 4-fluorophenyl rings. The crystal packing would be influenced by weak intermolecular interactions, potentially including C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.
Influence of Fluorine Substitution on Electronic Properties and Molecular Conformation
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring has a profound impact on the electronic properties and molecular conformation of this compound. Fluorine is the most electronegative element, which gives it a strong electron-withdrawing inductive effect (-I). This effect can stabilize molecular orbitals and influence the reactivity of the molecule.
The electron-withdrawing nature of fluorine pulls electron density from the aromatic ring, which can affect the electron density distribution across the entire molecule. This redistribution of electron density can be observed in changes to the electrostatic potential mapped onto the electron density surface. Studies on other fluorinated organic compounds have shown that fluorine substitution can lead to a redshift in the absorption spectra and a reduction in the band gap.
Structure Activity Relationship Sar Analysis of 4 4 Fluorophenyl 1 Methyl 1h Pyrazole Derivatives
Systematic Chemical Modifications at Key Positions of the Pyrazole (B372694) Ring and Phenyl Moiety
The core scaffold of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole offers several positions for chemical modification, primarily on the pyrazole ring and the appended phenyl group. SAR studies explore how substitutions at these positions affect biological activity.
Pyrazole Ring Modifications : The pyrazole ring itself has limited positions for substitution once the core structure is established (positions 3 and 5). Modifications at these positions can significantly alter the compound's interaction with biological targets. For instance, in a series of 1,3,5-trisubstituted pyrazole derivatives designed as anti-inflammatory agents, the nature of the substituent at the 5-position was found to be crucial. Compounds with a 4-methoxyphenyl group at C5 showed considerable edema inhibition, suggesting this moiety plays a key role in the compound's activity profile. nih.gov
Phenyl Moiety Modifications : The 4-fluorophenyl group at position 4 of the pyrazole is a common starting point for modification. Altering the substitution pattern on this phenyl ring can fine-tune the electronic and steric properties of the entire molecule. In studies of pyrazole derivatives as potential androgen receptor (AR) antagonists, introducing bulky amide substituents onto an aryl ring attached to the pyrazole core was shown to reduce unwanted agonistic activity and improve pharmacokinetic properties. nih.gov Specifically, for 4-arylmethyl-1-phenylpyrazole derivatives, modifications to this terminal aryl ring were critical for developing potent AR antagonists. nih.gov
The following table summarizes the impact of systematic modifications on related pyrazole scaffolds, providing insights applicable to this compound derivatives.
| Scaffold Position | Modification Example | Observed Impact on Biological Activity | Reference Compound Class |
| Pyrazole C5 | Addition of 4-methoxyphenyl group | Increased anti-inflammatory activity | Trisubstituted Pyrazoles |
| Terminal Aryl Ring | Introduction of a bulky amide substituent | Reduced agonist activity, improved pharmacokinetics | 4-Arylmethyl-1-phenylpyrazoles |
| Pyrazole N1 | Substitution with a methyl group | Increased p38MAPK inhibitory activity | 5-Aminopyrazoles |
Impact of Fluorine Substitution on Biological Efficacy and Ligand-Target Binding Affinity
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. scispace.comresearchgate.net The fluorine atom in this compound, located at the para-position of the phenyl ring, exerts a profound influence on its biological and physicochemical characteristics.
Metabolic Stability : Fluorine substitution can block sites of metabolism on the molecule. By replacing a hydrogen atom with a fluorine atom, oxidative metabolism by cytochrome P450 enzymes can be prevented, leading to increased metabolic stability and a longer half-life in the body. researchgate.net
Increased Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.net This is a critical factor for drugs targeting the central nervous system.
Conformational Effects : Fluorine can influence the preferred conformation of a molecule, which can in turn affect how it fits into the binding site of a target protein.
In a study of pyrazole derivatives, the substitution of fluorine or chlorine at certain positions was found to enhance the bacteriostatic effect, highlighting the positive impact of halogenation. mdpi.com The presence of fluorine is a key feature in many commercially successful pyrazole-containing compounds used in medicine and agriculture. researchgate.net
Elucidation of Steric and Electronic Effects of N-Methylation and Other Substituents on Pharmacological Profiles
The pharmacological profile of pyrazole derivatives is governed by a delicate interplay of steric and electronic effects of their substituents. The N-methylation at the N1 position of this compound is a critical structural feature.
Steric Effects : The size and shape of substituents (steric bulk) dictate how a molecule can orient itself within a receptor's binding pocket. The N-methyl group is relatively small, but replacing it with larger groups can either enhance or hinder binding. In some cases, a larger group might create a better fit, while in others, it could cause steric clashes that prevent effective binding. The selective N-methylation of pyrazoles is a persistent challenge in synthetic chemistry because the adjacent nitrogen atoms often have similar reactivity, but achieving high selectivity is crucial as the N1 and N2 isomers can have vastly different biological activities. acs.orgnih.gov The use of sterically bulky α-halomethylsilanes has been shown to significantly improve the selectivity of N-alkylation for the desired N1 position. acs.orgnih.gov
Electronic Effects : The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) influences the distribution of electron density across the molecule. This, in turn, affects the molecule's pKa, polarity, and ability to form non-covalent interactions like hydrogen bonds and pi-stacking. The N-methyl group is weakly electron-donating. The fluorine atom on the phenyl ring is strongly electron-withdrawing, which significantly impacts the electronic properties of the entire phenylpyrazole scaffold. In studies of other pyrazole series, electron-withdrawing groups were found to be important for developing highly potent anti-inflammatory analogs. frontiersin.org The balance between these electronic influences across the molecule is essential for its pharmacological profile.
Studies on pyrazolone ligands have shown that replacing a methyl group with a phenyl group at the C3 position of the pyrazole ring induces significant electronic and structural changes that alter the ligand's coordination preference with metal centers, demonstrating the profound impact of substituent choice. acs.orgunicam.it
Pharmacophore Modeling and Mapping for Rational Drug Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net For a class of compounds like this compound derivatives, a pharmacophore model can be constructed based on the structures of known active molecules. mdpi.com
A typical pharmacophore model for a pyrazole-based kinase inhibitor, for example, might include:
A hydrogen bond donor feature.
A hydrogen bond acceptor feature.
A hydrophobic/aromatic region.
An ionizable feature.
The model represents a 3D map of these crucial interaction points. dovepress.com This map is then used as a query to screen large virtual databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. dovepress.commdpi.com
For instance, in the design of new BCR-ABL kinase inhibitors, a pharmacophore model based on the phenyl-pyrazole scaffold was used. nih.gov Molecular docking simulations were then employed to predict how the designed compounds would bind to the active site of the kinase, helping to rationalize the observed structure-activity relationships. nih.gov This approach allows medicinal chemists to move beyond trial-and-error synthesis and rationally design new derivatives with improved potency and selectivity.
Comparative Analysis with Analogous Pyrazole Derivatives and Their Biological Activity Profiles
To fully understand the SAR of this compound, it is essential to compare its activity with that of analogous pyrazole derivatives. Such comparisons reveal the relative importance of each structural component.
Comparison with other 4-Aryl Pyrazoles : The nature of the aryl group at the 4-position is critical. Replacing the 4-fluorophenyl group with other substituted phenyl rings (e.g., chlorophenyl, methoxyphenyl, or unsubstituted phenyl) or other aromatic systems can lead to significant changes in activity. For example, a series of 4-arylazo-3,5-diamino-1H-pyrazoles were investigated as anti-biofilm agents, where substitutions on the aryl ring were optimized to identify potent compounds. nih.gov
Comparison with N-Aryl vs. N-Alkyl Pyrazoles : The N1-methyl group can be compared to an N1-phenyl or other N1-aryl substituent. N-phenyl pyrazoles often exhibit different biological activities due to the increased steric bulk and different electronic properties of the phenyl group compared to the methyl group.
Comparison with Isomers : The regioisomeric placement of substituents is crucial. For instance, a 3-(4-fluorophenyl) pyrazole would likely have a very different biological profile than the 4-(4-fluorophenyl) isomer due to the altered geometry and presentation of the fluorophenyl moiety to the biological target.
A study on androgen receptor (AR) antagonists designed a series of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole compounds. nih.gov Comparing these two classes revealed that both could yield potent AR antagonists, but the linker between the pyrazole core and the terminal aryl ring (a methylene group vs. an oxygen atom) influenced the optimal substituents needed for high activity and favorable pharmacokinetic properties. nih.gov
The following table provides a comparative overview of biological activities found in different classes of pyrazole derivatives.
| Pyrazole Derivative Class | Key Structural Features | Prominent Biological Activity |
| Celecoxib | 1,5-Diarylpyrazole with sulfonamide | Anti-inflammatory (COX-2 inhibitor) frontiersin.org |
| 4-Arylmethyl-1-phenylpyrazoles | Arylmethyl group at C4, phenyl at N1 | Androgen Receptor Antagonism nih.gov |
| 4-Arylazo-3,5-diamino-1H-pyrazoles | Arylazo group at C4, amino groups at C3/C5 | Anti-biofilm Activity nih.gov |
| 3,5-Diaryl-1H-pyrazoles | Aryl groups at C3 and C5 | Arylamine N-acetyltransferase inhibition mdpi.com |
This comparative analysis underscores that while the pyrazole core is a versatile scaffold, the specific substitution pattern is the ultimate determinant of the compound's pharmacological identity. nih.govmdpi.com
Investigation of Biological Activities Through in Vitro and in Silico Models
Anticancer Research Applications (In Vitro)
No specific studies detailing the in vitro anticancer applications of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole were identified. Consequently, information regarding its effects on cancer cell proliferation, its ability to induce apoptosis, or its modulation of oncogenic signaling pathways is not available in the current scientific literature.
There is no available data from in vitro assays to demonstrate the effect of this compound on the proliferation and viability of cancer cell lines.
Research specifically investigating the pro-apoptotic effects of this compound in cancer cells has not been found.
There is no available information on whether this compound interacts with or modulates key signaling pathways implicated in cancer development.
Antimicrobial Research Applications (In Vitro)
No published research was found that specifically evaluates the in vitro antimicrobial properties of this compound.
Specific data on the efficacy of this compound against strains of Gram-positive and Gram-negative bacteria is not available.
There are no available studies assessing the antifungal activity of this compound against any fungal species.
Studies on Anti-Tubercular Potential
The pyrazole (B372694) scaffold is a subject of significant research in the development of new anti-tubercular agents, largely due to the rise of multidrug-resistant tuberculosis (MDR-TB). mdpi.com Various derivatives of pyrazole have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis. One area of focus has been the mycobactin (B74219) biosynthesis pathway, which is crucial for iron acquisition in mycobacteria. mdpi.com The enzyme MbtA, which catalyzes the first step in this pathway, has been identified as a promising target for novel inhibitors. mdpi.com In silico studies involving the design of diaryl-substituted pyrazoline analogs have aimed to identify potent inhibitors of the MbtA receptor. mdpi.com
Another mechanism through which pyrazole derivatives may exert anti-tubercular effects is the inhibition of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.govox.ac.uk These enzymes are required for mycobacterial cell wall biosynthesis and the survival of the organism within macrophages. ox.ac.uk A high-throughput screening of drug-like compounds identified a 3,5-diaryl-1H-pyrazole that inhibits the growth of Mycobacterium tuberculosis, leading to the synthesis of a series of related compounds designed as specific prokaryotic NAT inhibitors. nih.gov Furthermore, 3D-QSAR studies on pyrazole-pyrimidine derivatives have been used to correlate their chemical structures with activity against M. tuberculosis H37Rv, leading to the synthesis of compounds with significant inhibitory concentrations. benthamdirect.com While the broader pyrazole class shows promise, specific in vitro or in silico studies on the anti-tubercular activity of this compound were not prominently identified in the reviewed literature.
Enzyme and Receptor Modulatory Activities (In Vitro and In Silico)
Kinase Inhibition Profiles (e.g., Protein Kinases, EGFR, Aurora-A Kinase, p38 MAPK)
The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting various cancers. mdpi.com Derivatives have been designed and evaluated against several key kinases involved in cell proliferation and signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel pyrazole derivatives have been synthesized and evaluated for their potential as EGFR inhibitors. tandfonline.comnih.gov For instance, a series of pyrazole-naphthalene derivatives showed promising cytotoxicity against different tumor cell lines and potent EGFR inhibitory activity. tandfonline.com Compound 4a from this series exhibited a lower IC₅₀ value against HepG2 liver cancer cells than the reference drug erlotinib, although its direct EGFR inhibition was comparable. tandfonline.combohrium.com This suggests that its anticancer effect might involve multiple mechanisms. tandfonline.com Docking studies support the potential for these compounds to bind effectively within the EGFR active site. bohrium.com
Table 1: EGFR Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | Target Cells / Enzyme | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|---|
| Compound 4a (a pyrazole-naphthalene derivative) | HepG2 Cells | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |
| Compound 4a (a pyrazole-naphthalene derivative) | EGFR | 0.31 ± 0.008 | Erlotinib | 0.11 ± 0.008 |
| Compound 3 (a fused pyrazole derivative) | EGFR | 0.06 | - | - |
| Compound 9 (a fused pyrazole derivative) | EGFR | - | - | - |
Aurora-A Kinase Inhibition: The Aurora kinase family, particularly Aurora-A, is a significant target in cancer therapy due to its role in mitosis. nih.gov The pyrazole scaffold has been incorporated into various molecules designed to inhibit these kinases. nih.govnih.gov Research on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives showed that modifications to the pyrazole N-substituent significantly influence the binding mode and inhibitory activity against Aurora-A. nih.gov Notably, the direct attachment of a p-fluorophenyl group to the N1 position of the pyrazole in one particular series was found to be detrimental, resulting in IC₅₀ values greater than 10 μM for both Aurora-A and Aurora-B inhibition. nih.gov
Table 2: Aurora Kinase Inhibitory Activity of Selected Pyrazole-Containing Compounds
| Compound | Target Kinase | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) |
|---|---|---|---|---|
| Compound 7a (imidazo[4,5-b]pyridine-based) | Aurora-A | 0.212 | HeLa (p-T288) | 0.087 |
| Compound 7a (imidazo[4,5-b]pyridine-based) | Aurora-B | 0.461 | HeLa (p-HH3) | 0.223 |
| Compound 7e (imidazo[4,5-b]pyridine-based with N1-p-fluorophenyl pyrazole) | Aurora-A | > 10 | - | - |
| Compound 7e (imidazo[4,5-b]pyridine-based with N1-p-fluorophenyl pyrazole) | Aurora-B | > 10 | - | - |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAP kinases are strongly activated by inflammatory cytokines and environmental stress, making them therapeutic targets for inflammatory diseases. ijcaonline.org A series of N-pyrazole, N'-aryl ureas has been reported to bind to p38 MAPK in a distinct manner, interacting with the activation loop. nih.gov This unique binding mode has been leveraged to develop potent inhibitors, culminating in the selection of BIRB 796 (Doramapimod) as a clinical candidate. nih.govresearchgate.net In silico molecular docking analyses of bipyrazole analogs have also suggested they may be a new class of p38 MAPK inhibitors, with some compounds showing potentially better binding affinities than known inhibitors like SB203580. ijcaonline.orgijcaonline.org
Table 3: p38 MAPK Inhibitory Potential of Pyrazole Scaffolds
| Compound Class | Finding | Method |
|---|---|---|
| N-pyrazole, N'-aryl ureas (e.g., Doramapimod) | Potent inhibitors leading to a clinical candidate. nih.govresearchgate.net | X-ray crystallography, In vivo studies |
| Bipyrazole analogs | Top hits showed higher dock scores (>200 kcal/mol) than known inhibitors (164-189 kcal/mol). ijcaonline.org | In silico molecular docking |
Studies on Cyclooxygenase (COX) Isoform Selectivity (for pyrazole scaffold generally)
The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while undesirable gastrointestinal side effects are often linked to the inhibition of the COX-1 isoform. nih.gov
The most well-known example is Celecoxib , a selective COX-2 inhibitor featuring a 1,5-diaryl pyrazole structure. nih.gov The design of selective inhibitors often involves creating molecules that can fit into the larger, more accommodating active site of COX-2 but not the narrower channel of COX-1. The sulfonamide or methylsulfonyl moieties commonly found on one of the aryl rings of diaryl pyrazole derivatives are key for binding to a secondary pocket in the COX-2 active site, conferring selectivity. nih.gov Studies on various dihydropyrazole derivatives containing sulfonamide moieties have also yielded compounds with prominent and selective COX-2 inhibitory activity, with some showing greater potency than Celecoxib in vitro. mdpi.com
Table 4: COX-2 Selectivity of Pyrazole-Based Compounds
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib | > 50 | 0.41 ± 0.03 | > 121.9 |
Dipeptidyl Peptidase-4 (DPP4) Inhibition Research
DPP-4 inhibition is an established therapeutic approach for managing type 2 diabetes. nih.govnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.govemanresearch.org The pyrazole nucleus has been incorporated into various chemical scaffolds to develop novel DPP-4 inhibitors. nih.gov
Research has shown that pyrazole derivatives can be potent inhibitors of this enzyme. For example, a series of thiosemicarbazones featuring a pyrazole ring was synthesized and evaluated, leading to the identification of 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide as a highly effective inhibitor with an IC₅₀ value significantly lower than the well-known DPP-4 inhibitor, sitagliptin. nih.gov Molecular docking studies for this compound indicated that its pyrazole scaffold engages in π-π interactions with key amino acid residues (Arg358 and Tyr666) in the enzyme's active site. nih.gov Other research efforts have explored pyrazole-containing β-amino carbonyl compounds as potential DPP-4 inhibitors. researchgate.net
Table 5: DPP-4 Inhibitory Activity of Pyrazole Derivatives
| Compound | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
|---|
Prokaryotic Arylamine N-Acetyltransferase Enzyme Inhibition Studies
Arylamine N-acetyltransferases (NATs) are enzymes found in both prokaryotes and eukaryotes. ox.ac.uk In prokaryotes like Mycobacterium tuberculosis, NAT is essential for cell wall biosynthesis, making it a viable target for the development of new anti-tubercular drugs. nih.govox.ac.uk
A high-throughput screening of a compound library against prokaryotic NAT enzymes led to the identification of a 3,5-diaryl-1H-pyrazole hit compound that was found to inhibit the growth of M. tuberculosis. nih.gov This discovery prompted further investigation into this class of compounds. Subsequent research focused on the design, synthesis, and structure-activity relationships of a series of 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic NATs. nih.gov These studies aim to develop molecular tools to better understand the function of NATs and to serve as leads for future anti-tubercular drug design. ox.ac.uk
Human Carbonic Anhydrase (hCA IX and XII) Inhibition
Human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII, are validated targets for cancer therapy. rsc.orgnih.gov These enzymes are involved in regulating pH in and around tumor cells, contributing to cancer cell survival and proliferation, especially under hypoxic conditions. nih.gov
The pyrazole scaffold has been used to develop inhibitors for these specific isoforms. One study detailed a series of pyrazole-based benzene (B151609) sulfonamides, which were evaluated as inhibitors of hCA II, hCA IX, and hCA XII. rsc.org Several of these derivatives were found to be more active than the standard inhibitor acetazolamide. For example, compound 4j potently inhibited hCA IX with an IC₅₀ of 0.15 μM, while compound 4g was a highly effective inhibitor of hCA XII with an IC₅₀ of 0.12 μM. rsc.org Docking studies showed these inhibitors binding to key amino acid residues within the active sites of the respective isoforms. rsc.org Another line of research developed substituted heteroaryl-pyrazole carboxylic acid derivatives as selective inhibitors of hCA XII, with the most potent compound exhibiting a Kᵢ of 0.21 μM. nih.gov
Table 6: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazole Derivatives
| Compound | Target Isoform | IC₅₀ (μM) |
|---|---|---|
| Compound 4j (pyrazole-based benzene sulfonamide) | hCA IX | 0.15 ± 0.07 |
| Compound 4g (pyrazole-based benzene sulfonamide) | hCA XII | 0.12 ± 0.07 |
| Compound 4k (pyrazole-based benzene sulfonamide) | hCA II | 0.24 ± 0.18 |
Neurotensin Receptor Type 2 (NTS2) Modulation Studies
A review of scientific literature did not yield specific studies investigating the modulatory effects of this compound on the Neurotensin Receptor Type 2 (NTS2). While research has been conducted on various pyrazole derivatives for their affinity and activity at NTS2, data focusing solely on this compound is not available in the public domain.
Mechanistic Studies at the Molecular and Cellular Level in Vitro and in Silico
Molecular Target Identification and Validation
Extensive literature searches did not yield specific studies identifying or validating the molecular targets of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole. Research has predominantly focused on derivatives of this compound rather than the molecule itself.
Determination of Binding Affinity to Target Proteins and Receptors
No publicly available data quantifies the binding affinity of this compound to specific proteins or receptors. While studies on related pyrazole (B372694) derivatives often include such analyses, this information is absent for the specified compound.
Cellular Thermal Shift Assays (CETSA) for Target Engagement
There are no published studies utilizing Cellular Thermal Shift Assays (CETSA) to confirm the intracellular target engagement of this compound. This technique, which assesses the thermal stabilization of a target protein upon ligand binding, has not been reported in the context of this specific molecule.
Elucidation of Molecular Mechanisms of Action
Detailed molecular mechanism of action studies specifically for this compound are not available in the current scientific literature. The following subsections reflect this lack of specific data.
Analysis of Cellular Responses and Signaling Cascades Triggered by the Compound
A definitive analysis of the cellular responses and signaling cascades triggered by this compound has not been documented. While broader research into pyrazole-containing compounds suggests potential interactions with various signaling pathways, specific data for this compound is wanting.
Cell Cycle Progression Analysis in Affected Cell Lines
Specific data from cell cycle progression analyses in cell lines treated with this compound is not available. Studies on andrographolide (B1667393) derivatives containing this pyrazole moiety have shown effects on the cell cycle; however, these findings cannot be directly attributed to the parent compound.
Detailed Apoptotic Pathway Analysis
A detailed analysis of the apoptotic pathways induced by this compound is not present in the available literature. While related pyrazole derivatives have been shown to induce apoptosis through various mechanisms, a specific investigation into the pro-apoptotic activity of this particular compound has not been reported.
Computational Chemistry and Cheminformatics in Pyrazole Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pyrazole (B372694) research, it is extensively used to predict the binding affinity and interaction patterns of pyrazole derivatives with various biological targets, such as enzymes and receptors.
Research on various fluorinated pyrazole derivatives demonstrates the utility of this approach. For instance, a molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was performed to investigate its potential as an anti-breast cancer agent by targeting the human estrogen receptor alpha (ERα). The results showed a strong binding affinity of -10.61 kcal/mol, which is comparable to the native ligand 4-hydroxytamoxifen (B85900) (4-OHT) at -11.04 kcal/mol, suggesting its potential as an ERα inhibitor. semanticscholar.org The validation of the docking protocol is crucial, and a root-mean-square deviation (RMSD) value of less than 2 Å, as was found in this study (1.1 Å), confirms the reliability of the binding pattern prediction. semanticscholar.org
Docking studies on other pyrazole derivatives have been used to screen for potential inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole ligand and the amino acid residues in the active site of the target protein. researchgate.net For example, docking studies of pyrazole-4-carboxamide derivatives with succinate (B1194679) dehydrogenase (SDH) have helped predict their binding orientation in the active site, correlating with their antifungal activity. nih.gov
| Pyrazole Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Findings |
|---|---|---|---|
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Receptor Alpha (ERα) | -10.61 | Binding affinity is close to the native ligand 4-OHT, indicating potential as an ERα inhibitor. semanticscholar.org |
| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Not specified | Confirmed stability of the binding pocket through subsequent MD simulations. chemmethod.com |
| Various 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | -10.09, -8.57, -10.35 (for best compounds) | Identified potential inhibitors for multiple protein kinase cancer targets. nih.gov |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Not specified | Predicted binding orientation in the active site, explaining its fungicidal activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models are developed to predict their inhibitory activities against targets like Epidermal Growth Factor Receptor (EGFR) kinase, which is implicated in various cancers. nih.govresearchgate.net
In a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR inhibitors, models were built using methods like stepwise multiple linear regression (SW-MLR). nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict activity. The results indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. The statistical quality of a QSAR model is critical, with parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) indicating its predictive power. researchgate.net A robust model allows for the virtual design of new compounds with potentially higher potency before their actual synthesis. nih.gov
| QSAR Model Type | Target | Key Statistical Parameters | Primary Findings |
|---|---|---|---|
| 2D-QSAR (SW-MLR) | EGFR Kinase | R² > 0.8, Q² (LOO) > 0.7 | Activity is influenced by adjacency/distance matrix descriptors. The model was used to design 11 new potent compounds. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | EGFR | CoMFA: R²=0.975, Q²=0.664 CoMSIA: R²=0.938, Q²=0.614 | Provided insights into the steric, electrostatic, and hydrophobic fields influencing inhibitor potency. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For pyrazole research, MD simulations are employed to assess the conformational stability of the ligand-protein complex predicted by molecular docking. These simulations can confirm that the ligand remains stably bound within the active site and reveal the dynamics of the interactions over time. chemmethod.comresearchgate.net
Virtual Screening Approaches for Identifying Novel Analogs and Lead Compounds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For pyrazoles, structure-based virtual screening, which utilizes the 3D structure of the target protein, is a common approach.
This method involves docking a large number of compounds from a chemical library into the active site of a target, such as EGFR or PD-L1, and ranking them based on their predicted binding affinity or docking score. researchgate.netplos.org The top-ranked compounds are then selected for further experimental testing. This approach has been successfully used to identify novel pyrazole derivatives as potential anticancer agents. researchgate.net By filtering vast chemical spaces efficiently, virtual screening significantly narrows down the number of compounds that need to be synthesized and tested, accelerating the identification of new lead compounds. plos.org
Prediction of Potential Off-Target Interactions and Polypharmacology
Polypharmacology is the concept that a single drug can interact with multiple targets, which can be responsible for both its therapeutic effects and its adverse side effects. scilit.com Computational approaches are increasingly used to predict these potential off-target interactions. Target prediction methods, often based on machine learning or ligand similarity, can screen a compound like 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole against a database of known biological targets. nih.gov
By analyzing the chemical structure and properties of the pyrazole derivative, these tools can identify potential unintended binding partners. This in silico profiling helps in understanding the compound's broader biological activity and can preemptively identify potential safety liabilities or opportunities for drug repositioning, where a drug is found to be effective for a new indication. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations are valuable for understanding the fundamental properties of pyrazole derivatives. Studies on compounds structurally similar to this compound, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, have utilized DFT to determine the optimized molecular geometry and analyze non-covalent interactions through Hirshfeld surface analysis. tandfonline.com
DFT is also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov These analyses provide deep insights into the molecule's chemical behavior and potential for interaction. nih.gov
| Computational Method | Property Analyzed | Key Findings for Fluorophenyl-Pyrazole Derivatives |
|---|---|---|
| DFT (B3LYP/6-311+G(2d,p)) | Optimized Molecular Structure | Provides precise bond lengths and angles that correlate with experimental X-ray diffraction data. tandfonline.com |
| DFT / Hirshfeld Surface Analysis | Non-covalent Interactions | Illustrates intermolecular interactions within the crystal structure. tandfonline.com |
| DFT / FMO Analysis | HOMO-LUMO Orbitals | The energy gap (ΔE) indicates the molecule's reactivity and stability. researchgate.net |
| DFT / MEP Analysis | Molecular Electrostatic Potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. tandfonline.comnih.gov |
Computer-Assisted Synthesis Design and Pathway Prediction
Computer-assisted synthesis design involves using software to devise optimal synthetic routes for a target molecule. These tools leverage vast databases of chemical reactions and employ algorithms, including machine learning, to propose retrosynthetic pathways. nd.eduucla.edu For complex molecules like novel pyrazole derivatives, these programs can suggest starting materials and reaction steps, potentially reducing the amount of trial-and-error in the laboratory. nih.gov
The goal of centers like the NSF Center for Computer-Assisted Synthesis (C-CAS) is to make synthetic chemistry more predictable and data-driven. nd.edu By analyzing reaction data, machine learning models can predict the outcomes of reactions, optimize reaction conditions, and even suggest novel transformations. ucla.edu This approach helps chemists focus more on what molecules to make rather than just how to make them, streamlining the synthesis of compounds like this compound and its analogs. nih.gov
Emerging Research and Future Academic Directions for Fluorinated Pyrazoles
Rational Design Strategies for Next-Generation Pyrazole (B372694) Therapeutics with Enhanced Selectivity
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its adaptability and significant role in the framework of numerous protein kinase inhibitors (PKIs). nih.govresearchgate.net Its synthetic accessibility and function as a versatile bioisostere make it a prime scaffold for developing targeted therapies. nih.gov A key challenge in drug development is achieving selectivity, ensuring a compound interacts strongly with its intended target while minimizing off-target effects. Rational design strategies, which leverage a deep understanding of the target's structure and the physicochemical properties of the drug molecule, are pivotal in creating next-generation pyrazole therapeutics with enhanced selectivity. nih.govnih.gov
A prevalent and highly effective strategy in the rational design of pyrazole-based drugs is the incorporation of fluorine atoms. researchgate.netedwiserinternational.com The substitution of hydrogen with fluorine, as seen in the phenyl group of 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole, is not a trivial alteration. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological activity. olemiss.eduselvita.com These properties can modulate lipophilicity, improve metabolic stability, and alter the electronic nature of the molecule, all of which can enhance binding affinity and selectivity for the target protein. researchgate.netresearchgate.netresearchgate.net
Structure-guided design is a powerful approach where researchers use high-resolution structural data of the target protein, often a kinase, to make precise modifications to the pyrazole scaffold. researchgate.net By analyzing the binding pocket, medicinal chemists can identify key differences between the target and related off-target proteins. nih.gov1stoncology.com For instance, a fluorine atom on a phenyl ring can form specific interactions, such as hydrogen bonds or favorable electrostatic contacts, with unique amino acid residues in the target's active site that may not be present in other proteins. nih.gov This "positive design" exploits favorable interactions, while "negative design" introduces groups that clash with or are repelled by off-target sites. nih.gov In the context of kinase inhibitors, selectivity can also be achieved by designing pyrazole derivatives that specifically bind to inactive conformations of the target kinase, a state that may be inaccessible to other kinases. nih.gov
Structure-activity relationship (SAR) studies are integral to this optimization process, systematically evaluating how different substitutions on the pyrazole ring and its appendages affect potency and selectivity. acs.orgnih.gov Research has repeatedly shown that fluorination of a phenyl ring attached to a heterocyclic core can dramatically increase potency and selectivity. mdpi.comnih.gov For example, the addition of a fluorine atom at the para-position of a phenyl group in one inhibitor series enhanced thrombin inhibitory activity more than fivefold while also increasing selectivity over the related enzyme trypsin. nih.gov This principle underscores the potential of the 4-fluoro substitution in this compound to confer enhanced selectivity for its biological targets.
The table below summarizes the key physicochemical effects of fluorine substitution that are exploited in rational drug design.
| Property Influenced by Fluorine | Rationale for Enhancing Selectivity |
| Increased Lipophilicity | Can improve membrane permeability and access to hydrophobic binding pockets within the target protein. researchgate.net |
| Altered pKa / Basicity | Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, reducing undesirable interactions at physiological pH and preventing off-target binding. olemiss.edu |
| Enhanced Metabolic Stability | The strength of the Carbon-Fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and ensuring it primarily interacts with its intended target. researchgate.net |
| Bioisosteric Replacement | Fluorine can act as a bioisostere of a hydrogen atom or a hydroxyl group, allowing it to occupy similar space while altering electronic properties to fine-tune binding interactions for improved target specificity. selvita.comtandfonline.com |
| Conformational Control | Strategic fluorination can influence the preferred conformation of the molecule, locking it into a shape that is optimal for binding to the target receptor but not for off-targets. researchgate.net |
By integrating these rational design principles, researchers can systematically refine fluorinated pyrazole scaffolds like this compound to develop highly selective and potent therapeutic agents.
Exploration of Pyrazole Scaffolds in Addressing Unmet Medical Needs, Including Neglected Diseases
The structural versatility and proven biological activity of the pyrazole scaffold have made it a valuable starting point for drug discovery programs targeting a wide range of illnesses. While much focus has been on areas like oncology, there is a growing interest in exploring pyrazole derivatives for unmet medical needs, particularly in the realm of neglected tropical diseases (NTDs). These diseases, which include Chagas disease, leishmaniasis, and human African trypanosomiasis, affect billions of people worldwide but suffer from a lack of effective, safe, and affordable treatments.
Rational drug design efforts are now being applied to identify and optimize pyrazole-based compounds against the causative agents of these diseases. mdpi.com For example, researchers have investigated 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives as potential inhibitors of cruzipain, a key cysteine protease enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Molecular docking studies revealed that these pyrazole compounds could establish hydrophobic and hydrogen bond interactions within the enzyme's active site, highlighting the scaffold's potential for developing new anti-trypanosomal agents. mdpi.com
In the context of fluorinated pyrazoles, the strategic inclusion of fluorine can address specific challenges in treating neglected diseases. The enhanced metabolic stability conferred by fluorine is particularly advantageous, as it can lead to improved pharmacokinetic profiles, allowing for less frequent dosing—a critical factor for patient adherence in resource-limited settings. Furthermore, the increased lipophilicity can improve the compound's ability to penetrate parasitic cells and reach its intracellular target.
Structure-activity relationship (SAR) analyses of pyrazole-imidazoline derivatives have shown that substitutions on the aryl ring significantly impact trypanocidal activity. Specifically, compounds with bromine, chlorine, and methyl groups at the para-position demonstrated increased potency. mdpi.com This suggests that a para-fluoro substitution, as seen in this compound, could be a highly promising modification for enhancing efficacy against such parasites. The optimization of these pyrazole hits into clinical leads involves a multi-pronged approach that balances potency with favorable physicochemical and pharmacokinetic properties to ensure the resulting drug is not only effective but also has a suitable profile for use in challenging healthcare environments. mdpi.com The exploration of fluorinated pyrazoles represents a promising frontier in the urgent search for novel therapeutics to combat these devastating and often overlooked diseases.
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Accelerated Drug Design
The convergence of computational power and medicinal chemistry is revolutionizing the drug discovery process, and the development of pyrazole-based therapeutics is no exception. Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into rational drug design workflows to accelerate the identification and optimization of novel drug candidates. nih.gov These advanced computational tools can analyze vast and complex datasets to identify promising molecular scaffolds, predict biological activity, and refine chemical structures for improved efficacy and safety.
For fluorinated pyrazoles, AI and ML models can be trained on large libraries of existing compounds to learn the intricate relationships between chemical structure and biological function. For instance, a deep learning model can be used alongside traditional virtual screening methods like molecular docking to identify pyrazole derivatives with a high probability of inhibiting a specific therapeutic target, such as the main protease (Mpro) of SARS-CoV-2. nih.gov In one such study, a combinatorial library of over 60,000 pyrazole-based structures was generated and screened using a consensus ranking from both docking scores and deep learning predictions to identify the most promising candidates for synthesis and testing. nih.gov
This integrated approach offers several advantages. It significantly expands the scope of chemical space that can be explored, far beyond what is feasible with traditional experimental methods alone. It also enhances the efficiency of the discovery pipeline by prioritizing compounds with the highest likelihood of success, thereby reducing the time and cost associated with synthesizing and testing less promising molecules.
Furthermore, AI can assist in the de novo design of novel fluorinated pyrazoles. Generative models can be used to create entirely new molecular structures that are optimized for specific properties, such as high binding affinity for a target, good selectivity, and favorable drug-like characteristics based on established rules like Lipinski's and Veber's. nih.gov By incorporating parameters related to the effects of fluorination—such as predicted changes in pKa, lipophilicity, and metabolic stability—these models can design next-generation compounds like derivatives of this compound with tailored, multi-parameter-optimized profiles. This synergy between computational strategies and synthetic chemistry provides a powerful framework for accelerating the development of novel pyrazole-based antivirals, anticancer agents, and treatments for other diseases. nih.gov
Development of Pyrazole-Based Chemical Probes for Biological System Interrogation
Beyond their direct therapeutic applications, pyrazole derivatives are valuable tools for basic research in the form of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific protein target within a complex biological system, such as a living cell. By using such probes, researchers can interrogate the function of a target protein, validate it as a potential drug target, and elucidate its role in disease pathways. The same properties that make fluorinated pyrazoles attractive as drug candidates—potency, selectivity, and metabolic stability—also make them excellent scaffolds for the development of high-quality chemical probes.
The rational design process for a chemical probe is just as rigorous as for a therapeutic agent. The goal is to create a molecule that exhibits high affinity and specificity for its intended target over all other proteins in the proteome. The pyrazole core, with its capacity for diverse substitutions, allows for the fine-tuning of these properties. The inclusion of a fluorophenyl group, as in this compound, can be instrumental in achieving the required selectivity. The fluorine atom can engage in specific interactions within the target's binding site that are not possible for non-fluorinated analogues, thereby minimizing off-target engagement.
Once a potent and selective pyrazole ligand is identified, it can be further modified to create a functional chemical probe. This often involves attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a part of the pyrazole structure that does not interfere with its binding to the target. These tagged probes enable researchers to visualize the location of the target protein within cells, pull it out of complex mixtures for identification, or measure changes in its activity in response to various stimuli. The development of such sophisticated tools is crucial for advancing our understanding of biology and for the initial stages of drug discovery, where target identification and validation are paramount.
Potential for Radiopharmaceutical Development, including 18F-labeling for PET Applications
The presence of a fluorine atom in the this compound structure opens up a significant future direction in the field of molecular imaging: the development of radiopharmaceuticals for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. It relies on the administration of a molecule of interest that has been labeled with a positron-emitting radioisotope.
The fluorine-18 (B77423) (¹⁸F) isotope is one of the most widely used radionuclides for PET imaging due to its near-ideal properties, including a convenient half-life of approximately 110 minutes and low positron energy, which results in high-resolution images. The 4-fluorophenyl group on the pyrazole scaffold provides a chemically stable position for the introduction of ¹⁸F. This makes compounds like this compound excellent candidates for development as ¹⁸F-labeled PET tracers.
If a fluorinated pyrazole derivative shows high affinity and selectivity for a particular biological target implicated in a disease (e.g., a specific enzyme or receptor in a tumor), an ¹⁸F-labeled version of that compound could be synthesized. Once administered to a patient, this PET tracer would travel through the body and accumulate at the sites where its target is expressed. The PET scanner detects the radiation emitted from the ¹⁸F, allowing clinicians and researchers to create a three-dimensional map of the target's distribution and density.
This technology has profound implications for both diagnostics and drug development. An ¹⁸F-labeled pyrazole probe could be used to:
Diagnose diseases at an early stage by detecting abnormal levels of a target protein.
Determine if a patient's tumor expresses the target for a specific pyrazole-based therapy, enabling personalized medicine.
Monitor the effectiveness of a treatment by observing whether the drug successfully engages with its target and reduces its expression over time.
Aid in drug development by confirming that a new drug candidate reaches its intended target in the human body (target engagement studies).
The development of robust and accessible methods for incorporating ¹⁸F into pyrazole scaffolds is an active area of research. Successful ¹⁸F-labeling of molecules based on the this compound framework could lead to a new generation of powerful imaging agents for oncology, neurobiology, and other areas of medicine, bridging the gap between therapeutic intervention and diagnostic visualization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
